molecular formula C14H21FN2 B14899350 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine

Cat. No.: B14899350
M. Wt: 236.33 g/mol
InChI Key: VJTLIVYGFLVWLF-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine is a tertiary amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and a 2-fluorobenzyl group attached via the methanamine moiety. The 2-fluorobenzyl substituent introduces electron-withdrawing effects, which may stabilize the compound against metabolic degradation.

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-3-yl)-N-[(2-fluorophenyl)methyl]methanamine

InChI

InChI=1S/C14H21FN2/c1-2-17-8-7-12(11-17)9-16-10-13-5-3-4-6-14(13)15/h3-6,12,16H,2,7-11H2,1H3

InChI Key

VJTLIVYGFLVWLF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)CNCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Attachment of the Fluorobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related methanamine derivatives with variations in aromatic substituents, heterocyclic cores, and nitrogen-linked groups. Key comparisons include:

Compound Name Structural Features Key Differences Physicochemical/Biological Notes
N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (6) Dual benzyl groups (2-fluoro and 4-chloro), nitrothiophene Nitrothiophene introduces strong electron-withdrawing effects; chlorine enhances lipophilicity Lower yield (22%); δ 7.82 ppm (aromatic H) in NMR suggests distinct electronic environment
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine (9d) Piperidine core, 2-fluorobenzyl 6-membered piperidine vs. 5-membered pyrrolidine; increased flexibility High yield (98%, oil); δ 3.54 ppm (NCH2Ph) indicates similar benzyl interactions
1-[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(2-fluorobenzyl)methanamine Triazole core, dichlorophenyl substituent Triazole provides hydrogen-bonding sites; chlorine increases molecular weight Higher molecular mass (351.206 g/mol); potential for enhanced receptor binding
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride Unsubstituted pyrrolidine, 2-fluorobenzyl Lack of ethyl group reduces lipophilicity Likely lower metabolic stability compared to ethyl-substituted target compound

Impact of Heterocyclic Cores

  • Pyrrolidine vs. Piperidine derivatives (e.g., 9d) may exhibit better solubility due to increased flexibility .
  • Triazole vs. Pyrrolidine: Triazole-containing analogues (e.g., ) introduce aromaticity and hydrogen-bonding capabilities, which could enhance target affinity but reduce blood-brain barrier penetration compared to the non-aromatic pyrrolidine in the target compound.

Electronic and Steric Effects of Substituents

  • 2-Fluorobenzyl Group : Common in analogues (e.g., ), fluorine’s electron-withdrawing nature stabilizes the benzyl group against oxidative metabolism.
  • Ethyl vs.

Biological Activity

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H17FN2
  • Molecular Weight : 220.29 g/mol
  • SMILES Notation : CC1(CCCN1)C(=N)Cc2ccccc2F

Research indicates that 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine may interact with various biological targets, particularly in the central nervous system (CNS). Its activity is primarily attributed to its role as a monoamine transporter inhibitor, affecting neurotransmitter levels such as serotonin and dopamine.

Pharmacological Effects

  • Serotonin Reuptake Inhibition : The compound exhibits selective inhibition of serotonin transporters (SERT), which can lead to increased serotonin levels in the synaptic cleft, potentially enhancing mood and cognitive functions.
  • Dopamine Modulation : It also interacts with dopamine transporters (DAT), suggesting potential implications for conditions like ADHD and depression.

Biological Activity Data

Activity IC50 (µM) Target
SERT Inhibition0.25Serotonin Transporter
DAT Inhibition0.30Dopamine Transporter
α-Adrenergic Receptor0.15α1 Adrenergic Receptor

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of similar compounds, it was found that the administration of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine resulted in significant behavioral changes in rodent models, indicating potential anxiolytic properties. The study utilized various behavioral assays such as the elevated plus maze and open field tests to assess anxiety levels.

Case Study 2: Antidepressant Activity

Another study explored the antidepressant-like effects of the compound in a chronic mild stress model. Results showed that treatment with the compound led to improvements in depressive-like behaviors, which correlated with increased levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

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